(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 920494-47-9
VCID: VC15901521
InChI: InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2
SMILES:
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol

CAS No.: 920494-47-9

Cat. No.: VC15901521

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol - 920494-47-9

Specification

CAS No. 920494-47-9
Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol
Standard InChI InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2
Standard InChI Key HRYYLQVIRUDYOY-UHFFFAOYSA-N
Canonical SMILES C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is [4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol, with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.4 g/mol . Key structural attributes include:

  • Quinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

  • Bis(cyclopropylmethyl)amino group: Two cyclopropanemethyl substituents attached to the amine at position 4.

  • Hydroxymethyl group: A primary alcohol moiety at position 3.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O
Molecular Weight282.4 g/mol
SMILESC1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO
InChIKeyHRYYLQVIRUDYOY-UHFFFAOYSA-N
CAS Registry Number920494-47-9

Stereochemical Considerations

Synthesis and Derivative Preparation

Synthetic Routes

While no direct synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is documented in the provided sources, analogous methods for functionalizing quinoline cores can be extrapolated:

Key Steps in Quinoline Functionalization

  • Amination at Position 4:

    • Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) using cyclopropanemethylamine derivatives .

    • Example: Reaction of 4-chloroquinoline with bis(cyclopropylmethyl)amine in the presence of a palladium catalyst .

  • Hydroxymethylation at Position 3:

    • Reduction of a formyl group (e.g., using NaBH₄ or LiAlH₄) introduced via Vilsmeier-Haack formylation .

    • Direct substitution of a halogen or other leaving group with formaldehyde under basic conditions .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate
1AminationBis(cyclopropylmethyl)amine, Pd catalyst, DMF, 100°C4-(Bis(cyclopropylmethyl)amino)quinoline
2FormylationPOCl₃, DMF, 0°C → rt3-Formyl-4-(bis(cyclopropylmethyl)amino)quinoline
3ReductionNaBH₄, MeOH, 0°C → rtTarget Compound

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water .

  • Characterization:

    • ¹H/¹³C NMR: Resonances for cyclopropane protons (δ 0.5–1.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and hydroxymethyl group (δ 4.5–5.0 ppm) .

    • Mass Spectrometry: Molecular ion peak at m/z 282.4 (M+H⁺) .

Physicochemical and Computational Data

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in water (<1 mg/mL) .

  • Stability: Susceptible to oxidation at the hydroxymethyl group; recommended storage under inert atmosphere at −20°C .

Computational Predictions

  • LogP: Predicted value of 2.1 (Moderately lipophilic) .

  • Hydrogen Bonding: Two hydrogen bond donors (hydroxyl and amine) and three acceptors (quinoline N, hydroxyl O, amine N) .

  • Conformational Analysis: Molecular dynamics simulations suggest the cyclopropane rings impose torsional restrictions, favoring a planar quinoline system .

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